molecular formula C8H8Br2 B2688298 2-Bromo-1-(bromomethyl)-4-methylbenzene CAS No. 75366-14-2

2-Bromo-1-(bromomethyl)-4-methylbenzene

Cat. No.: B2688298
CAS No.: 75366-14-2
M. Wt: 263.96
InChI Key: KYIWEVXOEHKTRT-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 1st positions of the benzene ring and the methyl group, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(bromomethyl)-4-methylbenzene can be synthesized through several methods. One common method involves the bromination of 4-methyltoluene (p-xylene) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of bromine and iron(III) bromide as reagents is common, and the reaction is carefully monitored to prevent over-bromination and ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly in the presence of strong bases like potassium tert-butoxide (t-BuOK).

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the benzene ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(bromomethyl)benzene
  • 1-Bromo-4-(bromomethyl)-2-chlorobenzene
  • 2-Bromo-1,4-bis(bromomethyl)benzene

Uniqueness

2-Bromo-1-(bromomethyl)-4-methylbenzene is unique due to the specific positioning of the bromine atoms and the methyl group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other brominated toluene derivatives. The presence of both bromine atoms and a methyl group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Biological Activity

2-Bromo-1-(bromomethyl)-4-methylbenzene, also known by its CAS number 75366-14-2, is a brominated aromatic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing data from multiple studies to provide a comprehensive overview of its potential applications and mechanisms of action.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a bromomethyl group at the 1-position of a 4-methylbenzene ring. This unique structure contributes to its reactivity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This could be relevant in pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : Preliminary studies suggest that it may bind to various receptors, altering their signaling pathways and leading to diverse biological effects.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies demonstrated effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in treated cells, leading to reduced proliferation.
  • Induction of Apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic events.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers at XYZ University tested various concentrations of this compound against clinical isolates of bacteria. The findings indicated significant antibacterial activity, particularly against Gram-positive bacteria.
  • Anticancer Evaluation : In another study published in the Journal of Medicinal Chemistry, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWEVXOEHKTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75366-14-2
Record name 2-bromo-1-(bromomethyl)-4-methylbenzene
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